molecular formula C5H6ClN3S B8367749 5-Amino-2-chloro-4-methylthiopyrimidine

5-Amino-2-chloro-4-methylthiopyrimidine

Cat. No. B8367749
M. Wt: 175.64 g/mol
InChI Key: XVFGOHLDAOAJDK-UHFFFAOYSA-N
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Patent
US05861401

Procedure details

Sodium methanethiolate (0.342 g) was added to a solution of 5-amino-2,4-dichloropyrimidine (1 g) in methanol (5 ml) and the mixture was heated at reflux for 2 hours. Volatile material was then removed by evaporation and water (1 ml) was added. The suspended solid was collected by filtration, washed with hexane (10 ml) and dried under vacuum to give 5-amino-2-chloro-4-methylthiopyrimidine (0.3 g); 1H NMR (CDCl3): 2.55 (s, 3H), 7.75 (s, 1H); mass spectrum (+ve CI): 175 (M+H)+.
Quantity
0.342 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[NH2:4][C:5]1[C:6](Cl)=[N:7][C:8]([Cl:11])=[N:9][CH:10]=1>CO>[NH2:4][C:5]1[C:6]([S:2][CH3:1])=[N:7][C:8]([Cl:11])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.342 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatile material was then removed by evaporation and water (1 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The suspended solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane (10 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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